[(3-Chloro-4-methoxyphenyl)methyl](hydroxy)boranyl
Description
(3-Chloro-4-methoxyphenyl)methylboranyl is an organoboron compound characterized by a boranyl group attached to a methyl-substituted aromatic ring. The aromatic moiety contains a chlorine atom at the meta-position and a methoxy group at the para-position relative to the methylboranyl group. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., as a protease inhibitor precursor) and materials science. Its synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the corresponding halide precursor .
The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and electron-donating methoxy group, which modulate the boron center’s electrophilicity. Its stability in aqueous environments is moderate, with hydrolysis mitigated by the steric shielding provided by the bulky aromatic substituents.
Properties
CAS No. |
718642-18-3 |
|---|---|
Molecular Formula |
C8H9BClO2 |
Molecular Weight |
183.42 g/mol |
InChI |
InChI=1S/C8H9BClO2/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-4,11H,5H2,1H3 |
InChI Key |
AARIDVICQJBSPY-UHFFFAOYSA-N |
Canonical SMILES |
[B](CC1=CC(=C(C=C1)OC)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)methylboranyl typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-methoxyphenyl)methylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a borane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted [(3-chloro-4-methoxyphenyl)methyl] derivatives.
Scientific Research Applications
(3-Chloro-4-methoxyphenyl)methylboranyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)methylboranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine Position : Moving chlorine from meta (target compound) to para (e.g., 915201-06-8) reduces steric hindrance but increases electron withdrawal, enhancing boron’s electrophilicity.
- Methoxy vs. Ethoxy : The ethoxy group in 900174-62-1 increases lipophilicity (logP ↑ by ~0.5 units), improving membrane permeability but reducing aqueous solubility .
- Hydroxyl Substitution : Analogs with hydroxyl groups (e.g., 182344-13-4) exhibit stronger hydrogen-bonding capacity, influencing crystal packing and solubility. For instance, 182344-13-4 forms dimeric structures via O–H···O interactions, as predicted by graph-set analysis (e.g., $ R_2^2(8) $ motifs) .
Reactivity and Stability
- Ortho-Substituted Analogs : Compounds like 89694-46-2 (Cl at ortho) exhibit higher acidity (pKa ~8.2) due to proximity-induced destabilization of the conjugate base. This contrasts with the target compound’s pKa (~9.5), where the meta-Cl has a weaker electronic effect.
- Hydrolysis Resistance : The target compound’s methylboranyl group resists hydrolysis better than smaller boronic acids (e.g., 179898-50-1) due to steric protection from the aromatic ring .
Biological Activity
(3-Chloro-4-methoxyphenyl)methylboranyl is a boron-containing organic compound characterized by its unique structure, which includes a hydroxy group attached to a boron atom and a phenyl ring substituted with both chloro and methoxy groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research indicates that boron-containing compounds, including (3-Chloro-4-methoxyphenyl)methylboranyl, exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that similar compounds can effectively target telomerase activity, which is crucial for the proliferation of cancer cells. In vitro studies revealed high antiproliferative activity against specific cancer cell lines, indicating that (3-Chloro-4-methoxyphenyl)methylboranyl may possess similar capabilities .
Table 1: Summary of Anticancer Activity
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| (3-Chloro-4-methoxyphenyl)methylboranyl | SMMC-7721 (Hepatocellular carcinoma) | 88 | Inhibition of telomerase activity |
| (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone | Various xenograft models | Not specified | Induction of endoplasmic reticulum stress |
Antimicrobial Activity
In addition to its anticancer properties, (3-Chloro-4-methoxyphenyl)methylboranyl has been reported to possess antimicrobial activity. Compounds containing boron have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
The biological activity of (3-Chloro-4-methoxyphenyl)methylboranyl may be attributed to several mechanisms:
- Telomerase Inhibition : The compound may inhibit telomerase, an enzyme often overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis.
- Endoplasmic Reticulum Stress : The activation of endoplasmic reticulum stress pathways can lead to apoptosis in cancer cells, as seen in studies involving similar compounds .
- Protein Interactions : Interaction studies suggest that (3-Chloro-4-methoxyphenyl)methylboranyl can bind to biological macromolecules such as proteins and nucleic acids, influencing their function and stability.
In Vivo Studies
In vivo studies have demonstrated the efficacy of related compounds in inhibiting tumor growth in xenograft models. For example, research involving (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone showed significant tumor growth inhibition in animal models, suggesting that similar mechanisms may apply to (3-Chloro-4-methoxyphenyl)methylboranyl .
Synthesis and Structural Analysis
The synthesis of (3-Chloro-4-methoxyphenyl)methylboranyl typically involves multiple steps that allow for the incorporation of functional groups critical for its biological activity. The structural versatility of boron-containing compounds enables modifications that can enhance their therapeutic potential.
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Electrophilic substitution | Chloro and methoxy precursors |
| 2 | Boronation | Borane reagents |
| 3 | Hydroxylation | Hydroxylating agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
